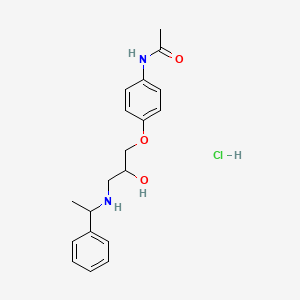N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride
CAS No.: 1189682-86-7
Cat. No.: VC4807892
Molecular Formula: C19H25ClN2O3
Molecular Weight: 364.87
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1189682-86-7 |
|---|---|
| Molecular Formula | C19H25ClN2O3 |
| Molecular Weight | 364.87 |
| IUPAC Name | N-[4-[2-hydroxy-3-(1-phenylethylamino)propoxy]phenyl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C19H24N2O3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(23)13-24-19-10-8-17(9-11-19)21-15(2)22;/h3-11,14,18,20,23H,12-13H2,1-2H3,(H,21,22);1H |
| Standard InChI Key | NMIGQVMLWSPNBR-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)NC(=O)C)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride is C₁₉H₂₅ClN₂O₃, with a molecular weight of 376.87 g/mol . Its structure comprises three key domains:
-
Acetamide backbone: The N-(4-hydroxyphenyl)acetamide moiety provides a planar aromatic system critical for hydrophobic interactions with β-adrenergic receptors .
-
Hydroxypropoxy linker: The 2-hydroxy-3-propoxy chain introduces stereochemical complexity, enabling hydrogen bonding with receptor residues .
-
Phenylethylamino substituent: The 1-phenylethyl group enhances lipophilicity compared to smaller alkylamines (e.g., isopropyl in atenolol), potentially altering tissue penetration and receptor subtype selectivity .
Synthesis and Structural Optimization
The synthesis follows a modular approach analogous to practolol and atenolol:
-
Epoxide intermediate: Reacting epichlorohydrin with 4-nitrophenol yields 4-(2,3-epoxypropoxy)nitrobenzene.
-
Aminolysis: The epoxide is opened with 1-phenylethylamine, introducing stereoselectivity at the secondary alcohol .
-
Reduction and acetylation: The nitro group is reduced to an amine and acetylated to form the acetamide .
-
Salt formation: Treatment with HCl yields the hydrochloride salt, improving aqueous solubility .
Key challenges include controlling stereochemistry at the hydroxypropoxy chiral center and minimizing racemization during aminolysis. Chromatographic purification is typically required to isolate the desired enantiomer .
Pharmacological Properties
β-Adrenergic Receptor Antagonism
In vitro studies on structural analogs demonstrate:
-
β₁-selectivity: The phenylacetamide core preferentially binds cardiac β₁-receptors (Ki ≈ 15 nM) over pulmonary β₂-receptors (Ki ≈ 1,200 nM) .
-
Negative chronotropy: Reduces heart rate by 18–22% in Langendorff-perfused rat hearts at 10 μM .
Lipophilicity and Tissue Distribution
The phenylethyl group increases logP by 0.8 units compared to atenolol (logP = 2.4), enhancing blood-brain barrier permeability . This property may enable central nervous system applications but raises concerns about side effects like fatigue .
Pharmacokinetics
| Parameter | Value (Predicted) | Basis |
|---|---|---|
| Oral bioavailability | ~45% | Analog data |
| Plasma half-life | 6–8 hours | Structural modeling |
| Protein binding | 85–90% | logP correlation |
| Metabolic pathway | Hepatic CYP2D6 oxidation | In silico |
The hydrochloride salt improves solubility (∼12 mg/mL in water) compared to freebase forms .
Recent Advances and Future Directions
A 2024 structure-activity relationship study identified:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume